molecular formula C11H23NO2 B1584299 4-Hydroxy-1-(2-hydroxyethyl)-2,2,6,6-tetramethylpiperidine CAS No. 52722-86-8

4-Hydroxy-1-(2-hydroxyethyl)-2,2,6,6-tetramethylpiperidine

Cat. No. B1584299
CAS RN: 52722-86-8
M. Wt: 201.31 g/mol
InChI Key: STEYNUVPFMIUOY-UHFFFAOYSA-N
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Description

“4-Hydroxy-1-(2-hydroxyethyl)-2,2,6,6-tetramethylpiperidine” is a chemical compound with the molecular formula C11H23NO2 . It appears as a white to almost white powder or crystal .


Physical And Chemical Properties Analysis

This compound is a solid at 20 degrees Celsius . It should be stored under inert gas as it is air sensitive . The melting point of this compound ranges from 184.0 to 187.0 degrees Celsius .

Scientific Research Applications

Catalytic Activity

4-Hydroxy-1-(2-hydroxyethyl)-2,2,6,6-tetramethylpiperidine demonstrates catalytic activity in electrooxidation processes. It has been shown to catalyze the homogeneous electrooxidation of hydroxylamine on a glassy carbon electrode. This suggests potential applications in electrochemical analysis and synthesis processes, particularly in the determination of hydroxylamine concentrations (Xia & Li, 1998).

Structural Analysis

The compound has been studied for its conformational properties, particularly the influence of its axial hydroxyl group on neighboring methyl groups in its chair form. Such structural investigations provide valuable insights into the stereochemistry of similar compounds and are essential in understanding their reactivity and interaction with other molecules (Cygler et al., 1980).

Oxidation and Polymer Modification

4-Hydroxy-1-(2-hydroxyethyl)-2,2,6,6-tetramethylpiperidine has been used in the oxidation of polymeric terminal diols with iron(III) or copper(II) salts. This process leads to the formation of polymers containing carbonyl moieties, indicating its utility in polymer chemistry for modifying polymer structures (Yoshida, Takata, & Endo, 1992).

Synthetic Applications

The compound has been used as a sterically hindered base in synthetic chemistry, particularly in quaternization reactions of primary aliphatic and aromatic amines and in dehydrobrominating reactions of alkyl and cycloalkyl bromides (Sosnovsky & Konieczny, 1978). Additionally, it has been employed in the synthesis of spin-labeled amides, indicating its potential use in magnetic resonance imaging (MRI) studies and other biomedical applications (Yushkova et al., 2013).

Investigation in Ionic Liquids

This compound has been synthesized with sulfonatooxy derivatives for investigating properties of ionic liquids. These nitroxides can act as spin probes, revealing molecular properties of ionic liquids, an emerging field in green chemistry (Strehmel, Rexhausen, & Strauch, 2008).

Biochemical Applications

In biochemical research, the compound has been studied for its role in the biooxidation process. For example, its oxidation by hog liver microsomes to nitroxide free radicals has been investigated, highlighting its potential applications in the study of liver metabolism and related biochemical pathways (Valvis, Lischick, Shen, & Sofer, 1990).

properties

IUPAC Name

1-(2-hydroxyethyl)-2,2,6,6-tetramethylpiperidin-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H23NO2/c1-10(2)7-9(14)8-11(3,4)12(10)5-6-13/h9,13-14H,5-8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STEYNUVPFMIUOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(CC(N1CCO)(C)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H23NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4068795
Record name 1-(2-Hydroxyethyl)-2,2,6,6-tetramethyl-4-piperidinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4068795
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Hydroxy-1-(2-hydroxyethyl)-2,2,6,6-tetramethylpiperidine

CAS RN

52722-86-8
Record name 4-Hydroxy-2,2,6,6-tetramethyl-1-piperidineethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=52722-86-8
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(2-Hydroxyethyl)-2,2,6,6-tetramethyl-4-hydroxypiperidine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052722868
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Piperidineethanol, 4-hydroxy-2,2,6,6-tetramethyl-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1-(2-Hydroxyethyl)-2,2,6,6-tetramethyl-4-piperidinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4068795
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-hydroxy-2,2,6,6-tetramethylpiperidine-1-ethanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.052.830
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 1-(2-HYDROXYETHYL)-2,2,6,6-TETRAMETHYL-4-HYDROXYPIPERIDINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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